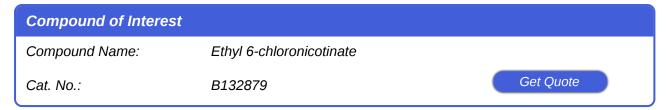


A Spectroscopic Comparison of Ethyl 6chloronicotinate and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **ethyl 6-chloronicotinate** with its parent compound, ethyl nicotinate, and a closely related derivative, methyl 6-chloronicotinate. The objective is to offer a clear, data-driven reference for the identification, characterization, and quality control of these compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The supporting experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented in structured tables, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl 6-chloronicotinate**, ethyl nicotinate, and methyl **6-chloronicotinate**. This allows for a direct comparison of the influence of the chloro-substituent and the ester group on the spectral properties.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm)



| Compo und | H-2 | H-4 | H-5 | - OCH₂C H₃ (q) | - OCH₂C H₃ (t) | -OCH₃ (s) | Solvent |
|---|----------|-----------|-----------|----------------------|----------------------|--------------|---------|
| Ethyl 6- chloronic otinate (Predicte d) | ~8.3 (s) | - | ~6.5 (s) | ~4.3 | ~1.3 | - | - |
| Ethyl nicotinate [1][2] | 9.22 (s) | 8.29 (dt) | 7.39 (dd) | 4.40 (q) | 1.41 (t) | - | CDCl₃ |
| Methyl 6- chloronic otinate | 8.89 (d) | 8.19 (dd) | 7.46 (d) | - | - | 3.95 (s) | CDCl₃ |

Note: Experimental data for **Ethyl 6-chloronicotinate** was not readily available. The provided data is based on predicted values and should be used as a reference.[3]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)



| Com poun d | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | - OCH 2- | - ОСН 3 | -СН₃ | Solv ent |
|-----------------------------------|------------|------------|------------|------------|------------|------------|----------------|---------------|-------|-------------------------|
| Ethyl 6- chloro nicoti nate[4] | 151.7 | 127.3 | 139.5 | 124.0 | 152.0 | 164.1 | 62.0 | - | 14.2 | DMS O-d ₆ |
| Ethyl nicoti nate[1][5] | 153.3 7 | 126.4 0 | 136.9 3 | 123.2 7 | 150.9 4 | 165.1 9 | 61.39 | - | 14.29 | CDCI 3 |
| Methy I 6- chloro nicoti nate[6] | 151.8 | 127.0 | 139.3 | 124.3 | 151.8 | 164.4 | - | 52.8 | - | DMS O-d ₆ |

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)



| Compound | C=O Stretch | C-O Stretch | C-Cl Stretch | Aromatic C=C Stretch | Aromatic C- H Stretch |
|--------------------------------------|----------------|--------------|--------------|-------------------------|--------------------------|
| Ethyl 6- chloronicotina te[4] | ~1720 | ~1290, ~1100 | ~740 | ~1580, ~1470 | ~3090 |
| Ethyl nicotinate[7] | 1725 | 1290, 1109 | - | 1591, 1434 | 3060 |
| Methyl 6- chloronicotina te[8] | 1725 | 1295, 1115 | 745 | 1585, 1475 | 3095 |

Mass Spectrometry Data

Table 4: Mass Spectrometry m/z Values

| Compound | Molecular Ion [M]+ | Key Fragments | |
|---------------------------------|------------------------------|---|--|
| Ethyl 6-chloronicotinate | 185/187 (Cl isotope pattern) | 156/158 ([M-C ₂ H ₅] ⁺), 140/142 ([M-OC ₂ H ₅] ⁺), 112/114 | |
| Ethyl nicotinate[1][9] | 151 | 123 ([M-C ₂ H ₄] ⁺), 106 ([M-OC ₂ H ₅] ⁺), 78 | |
| Methyl 6-chloronicotinate[6][8] | 171/173 (CI isotope pattern) | 140/142 ([M-OCH ₃] ⁺), 112/114 | |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and consistency in data acquisition.

NMR Spectroscopy

A high-resolution NMR spectrometer (300 MHz or higher) is recommended for detailed analysis.

• Sample Preparation:



- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.[3]
- ¹H NMR Data Acquisition:
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typically, 8 to 16 scans are sufficient for a sample of moderate concentration.
- ¹³C NMR Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

- Sample Preparation:
 - For liquid samples (like ethyl nicotinate), a thin film can be prepared between two NaCl or KBr plates.
 - For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
- Data Acquisition:
 - Record the spectrum typically in the range of 4000-400 cm⁻¹.



 Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction:
 - Samples can be introduced directly via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
- Ionization:
 - Electron Impact (EI) is a common ionization method for these types of molecules, typically using an electron energy of 70 eV.
- Analysis:
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Synthesis Workflow

The following diagram illustrates a general experimental workflow for the synthesis of **ethyl 6-chloronicotinate** derivatives, specifically the conversion of a di-chloro precursor to a monochloro amino derivative, which is a common synthetic route in medicinal chemistry.[10][11]



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Caption: General experimental workflow for the synthesis of an **ethyl 6-chloronicotinate** derivative.



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- To cite this document: BenchChem. [A Spectroscopic Comparison of Ethyl 6-chloronicotinate and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132879#spectroscopic-comparison-of-ethyl-6chloronicotinate-and-its-derivatives]

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